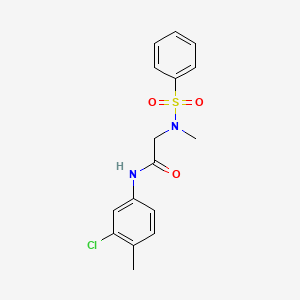![molecular formula C22H27NO7 B3635049 ethyl 3-{4,8-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B3635049.png)
ethyl 3-{4,8-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate
Overview
Description
Ethyl 3-{4,8-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a morpholine ring, a chromen-2-one core, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4,8-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4,8-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted chromen-2-one derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 3-{4,8-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-{4,8-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:
Ethyl 3-{4,8-dimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate: This compound has a similar structure but may differ in its biological activities and applications.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Another compound with a morpholine ring, known for its selective inhibition of phosphoinositide 3-kinase β and potential therapeutic applications.
9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydroindeno[1,2-b]quinolin-7-yl acetate: A structurally related compound with different pharmacological properties.
Properties
IUPAC Name |
ethyl 3-[4,8-dimethyl-7-(2-morpholin-4-yl-2-oxoethoxy)-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7/c1-4-28-20(25)8-6-17-14(2)16-5-7-18(15(3)21(16)30-22(17)26)29-13-19(24)23-9-11-27-12-10-23/h5,7H,4,6,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZYXKFATLJJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)N3CCOCC3)C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B3634966.png)
![Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate](/img/structure/B3634974.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B3634995.png)
![4-({[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoic acid](/img/structure/B3635001.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1-(4-nitrobenzoyl)piperidine-4-carboxamide](/img/structure/B3635009.png)
![3-[5-[(4-bromobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B3635016.png)
![4-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3635022.png)
![4-{[1-(3,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl propionate](/img/structure/B3635028.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-5-bromo-1-naphthamide](/img/structure/B3635042.png)
![N-({4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3635054.png)

![(5E)-1-(4-bromo-2-methylphenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3635061.png)

![1'-{[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3635081.png)
